molecular formula C8H7FO3S B1342529 3-Fluoro-4-(methylsulfonyl)benzaldehyde CAS No. 254878-95-0

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Cat. No.: B1342529
CAS No.: 254878-95-0
M. Wt: 202.2 g/mol
InChI Key: ATFKDQOGYYWXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-(methylsulfonyl)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Fluoro-4-(methylsulfonyl)benzoic acid.

    Reduction: 3-Fluoro-4-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(methylsulfonyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid
  • 3-Fluoro-4-(methylsulfonyl)benzyl alcohol
  • 3-Fluoro-4-(methylsulfonyl)benzene

Uniqueness

3-Fluoro-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both a fluoro and a methylsulfonyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specificity in binding interactions, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS No. 254878-95-0) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a fluorine atom and a methylsulfonyl group attached to a benzaldehyde backbone. This structure contributes to its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC8H9FOS
Molecular Weight190.22 g/mol
CAS Number254878-95-0
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. The presence of the methylsulfonyl group enhances its electrophilic character, allowing it to participate in nucleophilic attacks and act as an inhibitor in certain enzymatic reactions.

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. One study reported that this compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Hypoxia-Activated Prodrugs

The compound has also been investigated as a hypoxia-activated prodrug (HAP). In low oxygen conditions, it can be reduced to generate cytotoxic species that preferentially target hypoxic tumor cells. This characteristic is particularly valuable in cancer therapy, where tumor hypoxia often leads to treatment resistance .

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Hypoxia Selectivity : In a preclinical model, the compound exhibited enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions. This selective activity suggests its potential as an effective agent in targeting hypoxic tumor microenvironments .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Caspase Activation : The compound triggers caspase-dependent apoptosis pathways in cancer cells.
  • Hypoxia-Induced Cytotoxicity : It shows increased efficacy under low oxygen levels, making it a candidate for further development as a hypoxia-selective drug.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(methylsulfonyl)benzaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

Sulfonation : Introduce the methylsulfonyl group via oxidation of a methylthio intermediate. For example, chlorination of 4-(methylsulfanyl)benzoic acid with Cl₂/FeCl₃, followed by oxidation to the sulfone .

Fluorination : Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to ensure regioselectivity at the 3-position.

Purification : Recrystallization from ethanol or methanol to achieve >97% purity, as validated by HPLC or GC-MS .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Purity : Assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with flame ionization detection. Purity thresholds >97% are standard for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl proton absence, aldehyde proton at ~10 ppm).
    • FTIR : Peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) groups .
    • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, a = 6.1280 Å, b = 8.0400 Å) .

Q. What are the key applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a multifunctional building block:

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing sulfonyl and fluoro groups activate the benzene ring for reactions with amines or thiols to form Schiff bases or heterocycles .
  • Drug Intermediate : Used in synthesizing triazolo-pyridines (e.g., via condensation with hydrazines) for kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorination in this compound synthesis?

Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic Fluorination : Use of anhydrous HF or Selectfluor® in polar aprotic solvents (e.g., DMF) directs fluorine to the meta position relative to the sulfonyl group due to steric and electronic effects .
  • Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., di-fluorination).
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic attack at the desired position .

Q. What computational methods predict the reactivity of this compound in SNAr reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states using Gaussian or ORCA software to model charge distribution and frontier molecular orbitals (e.g., LUMO localization at C-5/C-6 positions).
  • Solvent Modeling : COSMO-RS simulations assess solvent effects on activation energy in DMSO or THF .
  • Kinetic Isotope Effects (KIEs) : Experimental validation of computational predictions via deuterated analogs .

Q. How do solvent polarity and temperature impact the crystallization behavior of this compound?

Methodological Answer:

  • Solvent Selection : High-polarity solvents (e.g., DMSO) yield needle-like crystals, while ethanol produces blocky crystals due to differential hydrogen-bonding .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturation points enhances crystal size and reduces defects.
  • Polymorphism Screening : Use Powder XRD to identify polymorphs; monoclinic forms dominate under ambient conditions .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

  • Purity Assessment : Compare DSC curves (5°C/min heating rate) to detect impurities lowering observed mp.
  • Polymorphism : Characterize crystalline forms via variable-temperature XRD; different polymorphs exhibit distinct mps (e.g., 156–159°C vs. 162–165°C) .
  • Standardization : Use NIST-traceable reference materials to calibrate equipment and ensure reproducibility .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz)δ 10.12 (s, 1H, CHO), 8.20 (d, J=8.4 Hz, 1H), 7.95 (d, J=2.0 Hz, 1H)
¹³C NMRδ 190.5 (CHO), 138.2 (C-SO₂), 126.4 (C-F)
FTIR1702 cm⁻¹ (C=O), 1324 cm⁻¹/1157 cm⁻¹ (SO₂ asym/sym stretch)

Table 2. Crystallographic Data

ParameterValueReference
Space GroupP21/c
a, b, c (Å)6.1280, 8.0400, 16.734
R-factorR1 = 0.034

Properties

IUPAC Name

3-fluoro-4-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFKDQOGYYWXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611638
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254878-95-0
Record name 3-Fluoro-4-(methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methane sulfinic acid sodium salt (20.1 g, 200 mmol) is added to a stirred solution of 3,4-difluorobenzaldehyde (22.5 g, 158 miol) in dry DMSO (200 ml) at 75° C. After 2 hours the reaction is poured onto ice-water (200 ml). The precipitate is filtered, washed with water and dissolved in chloroform (400 ml). The organic extract is washed with water (2×200 ml), dried over MgSO4, filtered, and the solvent is removed to give the title compound as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution containing 0.5 g 3,4-difluorobenzaldehyde and 20 ml DMSO was added 0.71 g methanesulfinic acid sodium salt with stirring at 90° C. The solution was stirred 6 hours at 90° C. and then poured into water. Sodiumhydrogencarbonate was added and the product was extracted with ethyl acetate. The extract was evaporated to dryness in vacuo. The residue was triturated with 2-propanol, yield 0.93 g. 1H-NMR (DMSO-d6, 400 MHz): 3.52 (s, 3 H, CH3), 7.98-8.13 (m, 3 H, Ar), 10.22 (d, 1 H, CHO).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.